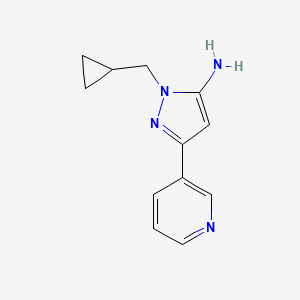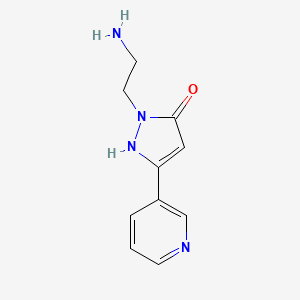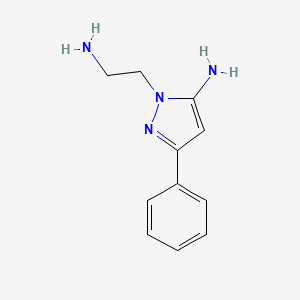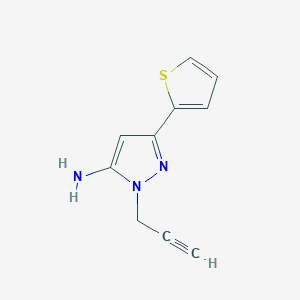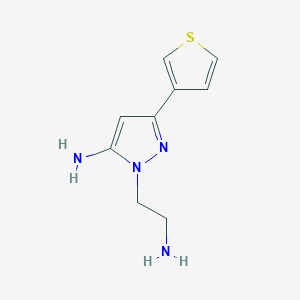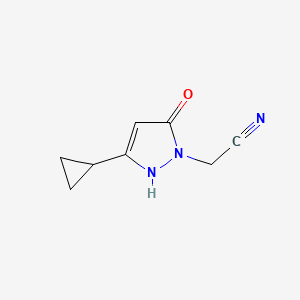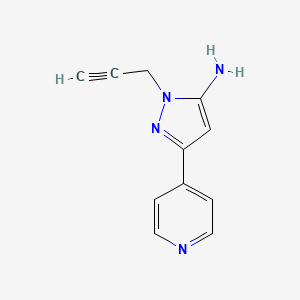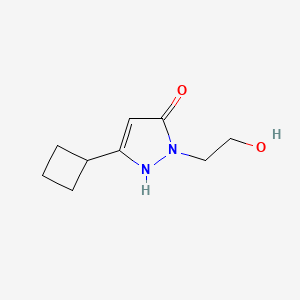
3-cyclobutyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol, also known as CBHP, is an organic compound with a molecular formula of C7H12N2O2. It is a white crystalline solid with a melting point of 81-83 °C. CBHP has been widely studied due to its potential applications in medicine, biochemistry, and pharmacology. In
Aplicaciones Científicas De Investigación
Regioselective Synthesis and Heterocyclic Analogues
Regioselective Synthesis : The regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines through the reaction of 5-amino-1H-pyrazoles with β-dicarbonyl compounds reveals the versatility of pyrazole derivatives in forming complex heterocyclic structures. These reactions show good yields and highlight the potential for creating diverse molecular scaffolds (Portilla et al., 2012).
Heterocyclic Analogues of Xanthone : An efficient synthesis of [5,6]pyrano[2,3-c]pyrazol-4(1H)-ones, which are analogues of xanthone, showcases the adaptability of pyrazole derivatives in synthesizing novel heterocyclic compounds. This synthesis pathway involves reactions with various halopyridinecarbonyl chlorides, emphasizing the utility of pyrazole derivatives in medicinal chemistry (Eller et al., 2006).
Biological Activities and Applications
Antioxidant and Anticancer Activities : Pyrazole derivatives, such as 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), have been investigated for their antioxidant and anticancer activities. These compounds exhibit cytotoxic properties against several human cell lines and possess significant radical scavenging activity. This research underscores the therapeutic potential of pyrazole derivatives in developing anticancer treatments (Cadena-Cruz et al., 2021).
Cyclin-Dependent Kinase Inhibitors : The development of 3,5,7-substituted pyrazolo[4,3-d]pyrimidines as potent inhibitors of cyclin-dependent kinases (CDKs) highlights another therapeutic application. These inhibitors exhibit strong antiproliferative activity and have been shown to induce apoptosis in cancer cell lines, presenting a dual mechanism of action as kinase inhibitors and molecular glues for cyclin K degradation (Jorda et al., 2022).
Antimicrobial Activity : Novel 5-aryl-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamides synthesized under sonochemical conditions demonstrated significant antimicrobial activity against a range of bacterial strains and Candida yeasts. This study provides insight into the potential use of pyrazole derivatives as antimicrobial agents (de Albuquerque et al., 2020).
Propiedades
IUPAC Name |
5-cyclobutyl-2-(2-hydroxyethyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-5-4-11-9(13)6-8(10-11)7-2-1-3-7/h6-7,10,12H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVCHFMQXZAOJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(N2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclobutyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

